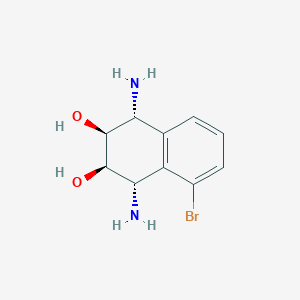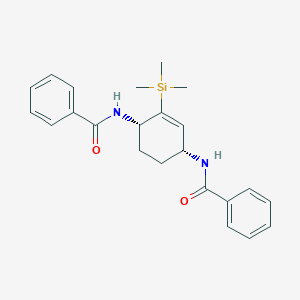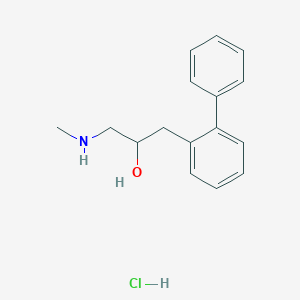![molecular formula C23H23BrN2O4 B8053535 rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide is an intriguing molecule, notable for its complex structure, incorporating various functional groups which confer unique chemical properties and potential applications. This article delves into its preparation, reactions, applications, mechanisms, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide typically involves multistep organic synthesis. The process often starts with the bromination of 2,2-dimethyl-1,3-dioxolane, followed by the introduction of a benzamide group through amide bond formation. Reaction conditions usually involve the use of specific catalysts and solvents to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might leverage more scalable and cost-efficient methods, possibly involving continuous flow reactors to enhance reaction efficiency and yield. Optimizing the reaction conditions, such as temperature, pressure, and solvent choice, plays a critical role in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide undergoes a variety of chemical reactions, including:
Reduction: : Reduction processes can modify its bromine atoms or other reactive sites, typically using hydride sources or hydrogen gas.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide. Reduction can be achieved using lithium aluminum hydride or palladium-catalyzed hydrogenation. Substitution reactions often require halide sources, organometallic reagents, and suitable solvents like dichloromethane or toluene.
Major Products
Applications De Recherche Scientifique
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide has extensive applications in scientific research:
Chemistry: : As a precursor or intermediate in organic synthesis, enabling the study of reaction mechanisms and new compound formation.
Biology: : Used in probing biological pathways and studying enzyme interactions due to its complex structure.
Medicine: : Potential therapeutic uses stemming from its interaction with biological targets.
Industry: : Applications in material science and pharmaceuticals, particularly in the development of new drugs or materials with specific properties.
Mécanisme D'action
The compound’s effects are often mediated by its interaction with specific molecular targets, such as enzymes or receptors. These interactions can influence biological pathways, altering cellular functions and responses. The detailed mechanism involves the compound binding to active sites or undergoing biotransformation, which modifies its activity and effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide exhibits unique properties due to its specific stereochemistry and functional groups.
rac-N,N'-((3aR,4R,7R,7aS)-5-chloro-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide: : Similar, but with chlorine instead of bromine, affecting its reactivity and interactions.
rac-N,N'-((3aR,4R,7R,7aS)-5-methyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide: : Methyl substitution alters its hydrophobicity and steric properties.
Propriétés
IUPAC Name |
N-[(3aS,4R,7R,7aR)-7-benzamido-6-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-23(2)29-19-17(25-21(27)14-9-5-3-6-10-14)13-16(24)18(20(19)30-23)26-22(28)15-11-7-4-8-12-15/h3-13,17-20H,1-2H3,(H,25,27)(H,26,28)/t17-,18+,19+,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOSMJCKUJBRK-FUMNGEBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C(C2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C=C([C@@H]([C@H]2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8053470.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-5-(4-methoxyphenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053481.png)
![(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053486.png)
![(3aR,7aS)-2,2-dimethyl-5-(p-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053491.png)
![(3aR,7aS)-5-(4-fluorophenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053492.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053504.png)
![N-[(3aS,4R,7R,7aR)-7-benzamido-2,2-dimethyl-6-trimethylsilyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053515.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053520.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxypropan-2-yl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053523.png)
![rac-N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053531.png)



